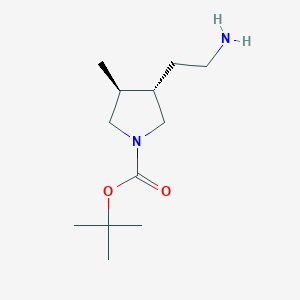![molecular formula C23H23FN6O B2488575 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1207006-80-1](/img/structure/B2488575.png)
1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves cyclization reactions, amination, and the introduction of fluorocontaining groups. Eleev et al. (2015) detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating methods that could be applicable to synthesizing the compound (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Shukla, Yadava, & Roychoudhury (2015) conducted electronic structure calculations and vibrational assignments on a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, providing insights that can be extrapolated to understand the molecular structure of this compound (Shukla, Yadava, & Roychoudhury, 2015).
Chemical Reactions and Properties
The chemical properties of pyrazolo[3,4-d]pyrimidin-6-amines often involve their role as intermediates in synthesizing more complex molecules with potential biological activities. For instance, Heravi et al. (2007) demonstrated the synthesis of derivatives from reaction with aromatic aldehyde, indicating the reactivity of similar compounds (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Derivative Formation
- The compound is part of a series of novel derivatives incorporating pyrazolo[3,4-d]pyrimidine, useful in heterocyclic synthesis. These derivatives have been synthesized using intramolecular cyclization processes, revealing the compound's utility in forming complex chemical structures (Ho & Suen, 2013).
Synthesis of Pyrazolopyrimidinylacetic Acid Derivatives
- It serves as a base structure for synthesizing pyrazolopyrimidinylacetic acid derivatives. These derivatives have diverse functional groups, indicating the compound's versatility in medicinal chemistry (Bulychev et al., 1981).
Functionalization of Pyrazolo[3,4-d]pyrimidine
- The compound is involved in the synthesis of functionally substituted pyrazolo[3,4-d]pyrimidines, highlighting its role in creating pharmacologically significant compounds (Ogurtsov & Rakitin, 2021).
Synthesis of Fluorocontaining Derivatives
- This compound is instrumental in the synthesis of fluorocontaining derivatives, especially in forming substituted amides and pyrimidines, demonstrating its application in synthesizing fluorine-containing pharmaceuticals (Eleev et al., 2015).
Inhibition Properties in Pharmacological Studies
- It's used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential as inhibitors, displaying a broad spectrum of biological activity. This usage exemplifies the compound's application in the development of biologically active molecules (Aydin et al., 2021).
Antibacterial and Anticancer Activity
- Derivatives of this compound have been tested for antibacterial and anticancer activities, indicating its importance in the development of new therapeutic agents (Rahmouni et al., 2014).
Theoretical Studies on Molecular Structure
- Theoretical studies have been conducted on derivatives of this compound to understand its molecular structure and infrared frequencies, showcasing its role in computational chemistry and molecular modeling (Shukla et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound might interact with its targets to inhibit their function, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation . These compounds inhibit the expression and activities of certain vital inflammatory mediators , which suggests that this compound might also affect similar pathways.
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines , suggesting that this compound might have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-morpholin-4-yl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c24-18-6-8-19(9-7-18)30-22-20(16-26-30)21(29-12-14-31-15-13-29)27-23(28-22)25-11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIILQOXEKKXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)

